molecular formula C15H20N4O3S B2962386 1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide CAS No. 1396558-69-2

1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide

Cat. No.: B2962386
CAS No.: 1396558-69-2
M. Wt: 336.41
InChI Key: MXOBVQLWLGXGHI-UHFFFAOYSA-N
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Description

This compound is a piperidine-4-carboxamide derivative featuring a pyrazolo[1,5-a]pyridine moiety and a methylsulfonyl group. Its molecular formula is C₁₇H₂₁N₅O₃S, with a molecular weight of 375.4 g/mol (CAS 2097859-91-9) . The structure combines a sulfonylated piperidine ring linked via a carboxamide bond to a pyrazolo[1,5-a]pyridine scaffold.

Properties

IUPAC Name

1-methylsulfonyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-23(21,22)18-8-5-12(6-9-18)15(20)16-10-13-11-17-19-7-3-2-4-14(13)19/h2-4,7,11-12H,5-6,8-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOBVQLWLGXGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide typically involves multi-step reactions. The preparation methods can vary, but common synthetic routes include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, microwave irradiation, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or proteins, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffold Variations

Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide (8a)
    • Core : Pyrazolo[1,5-a]pyrimidine (vs. pyrazolo[1,5-a]pyridine in the target compound).
    • Substituents : Methyl and phenyl groups at positions 5 and 7 of the pyrimidine ring.
    • Synthesis : Ultrasound-assisted aqueous media method (90% yield) .
    • Structural Confirmation : X-ray crystallography validates regioselectivity in analogs like 8b .
Pyrazolo[1,5-a]pyrazine Derivatives
  • 1-[2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(2-methoxyphenoxy)ethyl]piperidine-4-carboxamide Core: Pyrazolo[1,5-a]pyrazine. Substituents: 3,4-Dimethylphenyl on pyrazine and methoxyphenoxyethyl on piperidine. Molecular Weight: 499.6 g/mol .

Piperidine-4-carboxamide Modifications

Sulfonyl Group Variations
  • 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(2-thienylmethyl)-3-piperidinecarboxamide Sulfonyl Group: Linked to a dimethylpyrazole ring (vs. methylsulfonyl in the target). Bioactivity: Not reported, but sulfonamide groups often enhance metabolic stability .
Tetrahydro-2H-pyran vs. Piperidine
  • 4-Phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide (CAS 1396863-22-1) Core: Tetrahydro-2H-pyran replaces piperidine. Substituents: Phenyl group at position 4 of the pyran ring. Molecular Weight: Not explicitly stated, but formula is C₂₂H₂₃N₃O₂ .

Functional Group and Substituent Analysis

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Pyrazolo[1,5-a]pyridine Methylsulfonyl-piperidine C₁₇H₂₁N₅O₃S 375.4
8a (Pyrazolo[1,5-a]pyrimidine) Pyrazolo[1,5-a]pyrimidine 5-Methyl, 7-phenyl C₂₃H₂₁N₅O₂ 407.4
8b (X-ray confirmed) Pyrazolo[1,5-a]pyrimidine 4-Methoxyphenyl C₂₄H₂₃N₅O₃ 453.5
CAS 1396791-52-8 Pyrazolo[1,5-a]pyridine 4-(Trifluoromethoxy)benzamide C₁₉H₁₅F₃N₄O₂ 396.3
CAS 492457-39-3 Pyrazolo[1,5-a]pyrimidine Difluoromethyl, 4-methoxyphenyl C₂₇H₂₄F₂N₆O₂ 502.5

Key Structural and Functional Insights

Sulfonyl Group Impact : The methylsulfonyl group in the target compound may improve solubility and binding affinity compared to analogs with bulkier sulfonamides (e.g., thienylmethyl groups in ) .

Carboxamide Linker : Common across all analogs, this group facilitates hydrogen bonding with biological targets, though substituents on the piperidine/pyran ring modulate selectivity .

Biological Activity

The compound 1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide is a member of the pyrazolo[1,5-a]pyridine family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of pyrazolo[1,5-a]pyridines typically involves the condensation of appropriate precursors. The specific compound can be synthesized through a multi-step process that includes the formation of the piperidine and pyrazole rings followed by the introduction of the methylsulfonyl group. The structural formula is critical for understanding its interaction with biological targets.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyridines exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to selectively inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A study highlighted that derivatives of pyrazolo[1,5-a]pyridine demonstrated potent activity against various cancer cell lines, suggesting a promising avenue for drug development .

Enzyme Inhibition

The compound may also function as an enzyme inhibitor. For example, derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, both of which play roles in neurodegenerative diseases and urinary tract infections, respectively. The presence of the piperidine moiety is often linked to enhanced enzyme inhibition .

Antimicrobial Activity

The antimicrobial potential of pyrazolo[1,5-a]pyridines has been investigated, with some studies reporting effective inhibition against bacterial strains. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .

Case Studies

  • Anticancer Efficacy : In vitro studies conducted on various cancer cell lines revealed that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity .
  • Enzyme Inhibition : A comparative analysis showed that this compound outperformed several known inhibitors in AChE assays, highlighting its potential as a therapeutic agent for Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Enzyme InhibitionAChE and urease inhibition
AntimicrobialEffective against bacterial strains

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine-4-carboxamide core. Key steps include:

  • Sulfonylation : Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Coupling Reactions : Amide bond formation between the pyrazolo[1,5-a]pyridin-3-ylmethylamine and the piperidine-carboxylic acid using coupling agents like HATU or EDCI .
  • Yield Optimization : Purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) and crystallization from isopropyl alcohol can improve yields (65–75%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify the methylsulfonyl group (δ ~3.0 ppm for 1H^1H, δ ~40–45 ppm for 13C^{13}C) and amide linkage (δ ~7.5–8.5 ppm for pyrazole protons) .
  • HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H]+^+ calculated for C15H20N4O3SC_{15}H_{20}N_4O_3S: 336.1254) .
  • Chromatographic Purity : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity, using a C18 column and acetonitrile/water gradient .

Q. How does the solubility profile of this compound influence formulation for in vitro assays?

  • Methodological Answer :

  • Solubility Testing : Determine solubility in DMSO (typically >50 mM for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4, often <1 mM).
  • Formulation Strategies : Use co-solvents like PEG-400 or cyclodextrin-based carriers to enhance aqueous solubility for cell-based assays .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound for target binding?

  • Methodological Answer :

  • Core Modifications : Replacing the methylsulfonyl group with bulkier substituents (e.g., phenylsulfonyl) reduces off-target interactions, as shown in analogues with improved σ1 receptor affinity (IC50_{50} < 100 nM) .
  • Pyrazole Substitutions : Introducing electron-withdrawing groups (e.g., fluoro) at the pyrazole ring enhances metabolic stability in microsomal assays (t1/2_{1/2} > 60 min) .
  • Piperidine Conformation : Rigidifying the piperidine ring via sp3^3-hybridized carbons improves selectivity for kinase targets (e.g., JAK2 inhibition with Ki_i = 12 nM) .

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :

  • Assay Validation : Compare results from cell-free (e.g., enzymatic assays) and cell-based systems (e.g., HEK293 transfection models) to identify off-target effects .
  • Metabolite Screening : Use LC-MS to detect active metabolites in cell lysates that may explain discrepancies (e.g., demethylated derivatives with higher potency) .
  • Positive Controls : Include reference compounds (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

Q. What strategies improve selectivity in kinase inhibition studies involving this compound?

  • Methodological Answer :

  • Kinase Profiling : Screen against panels of 100+ kinases (e.g., DiscoverX KINOMEscan) to identify off-target hits.
  • Binding Mode Analysis : Use X-ray crystallography or molecular docking to identify key interactions (e.g., hydrogen bonding with hinge-region residues) .
  • Selective Mutagenesis : Engineer kinase mutants (e.g., T338A in JAK2) to validate binding specificity .

Q. How can computational modeling predict metabolic liabilities of this compound?

  • Methodological Answer :

  • In Silico Tools : Use software like Schrödinger’s ADMET Predictor or StarDrop to identify sites of CYP450-mediated oxidation (e.g., methylsulfonyl group as a hotspot).
  • Metabolite Prediction : Glide docking with CYP3A4 homology models identifies potential epoxide intermediates requiring stabilization .

Q. What experimental designs are recommended for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Dosing Protocol : Administer via intravenous (1 mg/kg) and oral (10 mg/kg) routes in rodents, with serial blood sampling over 24 hours.
  • Bioanalysis : Quantify plasma levels using LC-MS/MS (LLOQ = 1 ng/mL) and calculate parameters (e.g., Cmax_{max}, AUC, t1/2_{1/2}) .
  • Tissue Distribution : Assess brain penetration via brain/plasma ratio (target >0.3 for CNS-active compounds) .

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